

An In-depth Technical Guide to the Synthesis of Suberic Acid Triethanolamine Salt

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of suberic acid triethanolamine salt. The document details the physicochemical properties of the reactants, a generalized experimental protocol for the synthesis, and methods for characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis of this compound.

Introduction

Suberic acid, a naturally occurring dicarboxylic acid, and triethanolamine, a versatile tertiary amine and triol, react in a straightforward acid-base neutralization to form suberic acid triethanolamine salt. This salt has potential applications in various fields, including cosmetics, as a pH adjuster and emulsifier, and in the pharmaceutical industry as a component in drug formulations. The synthesis is based on the reaction of the carboxylic acid groups of suberic acid with the amino group of triethanolamine. Given that suberic acid is a dicarboxylic acid, it can react with one or two molecules of triethanolamine, leading to the formation of a mono- or di-salt. This guide will focus on the synthesis of the triethanolamine disuberate salt.

Physicochemical Properties of Reactants

A thorough understanding of the properties of the starting materials is crucial for a successful synthesis. The key physicochemical properties of suberic acid and triethanolamine are summarized in the tables below.



Table 1: Physicochemical Properties of Suberic Acid

Property	Value	Reference
Chemical Formula	C8H14O4	
Molar Mass	174.19 g/mol	_
Appearance	White crystalline solid	_
Melting Point	141-144 °C	_
Boiling Point	230 °C at 15 mmHg	
Solubility in Water	2.46 g/L	
рКал	4.52	_
pKa ₂	5.41	_

Table 2: Physicochemical Properties of Triethanolamine

Property	Value	Reference
Chemical Formula	C ₆ H ₁₅ NO ₃	
Molar Mass	149.19 g/mol	_
Appearance	Colorless, viscous liquid	_
Melting Point	21.6 °C	_
Boiling Point	335.4 °C	_
Density	1.124 g/cm ³	
Solubility in Water	Miscible	_
рКа	7.76	_

Experimental Protocol: Synthesis of Triethanolamine Disuberate



The following is a generalized experimental protocol for the synthesis of triethanolamine disuberate. This procedure is based on the established synthesis of triethanolammonium salts of other dicarboxylic acids and the reaction of nonanedioic acid with triethanolamine, which can be performed at room temperature without a catalyst.

Materials:

- Suberic acid (C₈H₁₄O₄)
- Triethanolamine (C₆H₁₅NO₃)
- Ethanol (or another suitable solvent)
- Deionized water

Equipment:

- Reaction flask
- Magnetic stirrer and stir bar
- Heating mantle (optional)
- Rotary evaporator
- Crystallization dish
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or desiccator

Procedure:

- Dissolution of Suberic Acid: In a reaction flask, dissolve one molar equivalent of suberic acid in a suitable solvent, such as ethanol. Gentle heating may be applied to facilitate dissolution.
- Addition of Triethanolamine: While stirring, slowly add two molar equivalents of triethanolamine to the suberic acid solution. The reaction is an exothermic acid-base



neutralization. The addition should be done dropwise to control the temperature of the reaction mixture. For some dicarboxylic acid-triethanolamine reactions, this can be carried out at room temperature.

- Reaction: Continue stirring the mixture at room temperature for a period of 2-4 hours to
 ensure the reaction goes to completion. The formation of the salt may be observed as a
 precipitate or the solution may become more viscous.
- Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator. This will yield the crude suberic acid triethanolamine salt.
- Purification (Recrystallization): The crude salt can be purified by recrystallization. Dissolve
 the crude product in a minimal amount of a hot solvent (e.g., ethanol-water mixture). Allow
 the solution to cool slowly to room temperature, and then place it in an ice bath to induce
 crystallization.
- Isolation and Drying: Collect the crystals by filtration using a Büchner funnel. Wash the
 crystals with a small amount of cold solvent to remove any impurities. Dry the purified
 crystals in a drying oven at a moderate temperature or in a desiccator under vacuum.

Quantitative Data to be Collected:

- Yield: Calculate the percentage yield of the purified product.
- Melting Point: Determine the melting point of the synthesized salt.
- Purity: Assess the purity using techniques such as High-Performance Liquid Chromatography (HPLC) or titration.

Characterization

The synthesized suberic acid triethanolamine salt should be characterized to confirm its identity and purity. The following techniques are recommended:

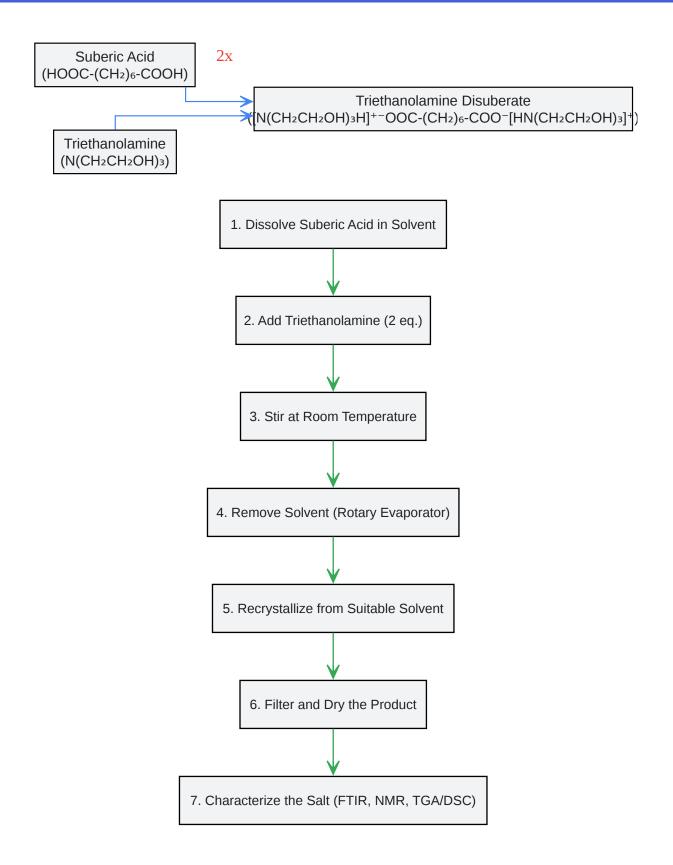
• Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule and confirm the formation of the salt by observing the characteristic carboxylate and ammonium ion peaks.



- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the salt.
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability and melting point of the synthesized salt.

Visualizations Synthesis of Triethanolamine Disuberate





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